molecular formula C42H66N10O14 B12380052 Tyvpanasl

Tyvpanasl

Cat. No.: B12380052
M. Wt: 935.0 g/mol
InChI Key: UKSQKNGHLVXYRE-FYPZIEDISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tyvpanasl is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically include the use of coupling reagents such as HBTU or DIC, and deprotection steps using TFA (trifluoroacetic acid) to remove protecting groups from the amino acids .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The final product undergoes rigorous purification steps, including HPLC (high-performance liquid chromatography), to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Tyvpanasl primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions

    Coupling Reagents: HBTU, DIC

    Deprotection Reagents: TFA

    Solvents: DMF (dimethylformamide), DCM (dichloromethane)

Major Products Formed

The major product formed from the synthesis of this compound is the peptide itself, with the sequence Thr-Tyr-Val-Pro-Ala-Asn-Ala-Ser-Leu .

Scientific Research Applications

Tyvpanasl has a wide range of applications in scientific research, particularly in the fields of immunology and oncology .

Comparison with Similar Compounds

Properties

Molecular Formula

C42H66N10O14

Molecular Weight

935.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C42H66N10O14/c1-19(2)15-28(42(65)66)49-38(61)29(18-53)50-35(58)21(5)45-36(59)27(17-31(43)56)47-34(57)22(6)46-39(62)30-9-8-14-52(30)41(64)33(20(3)4)51-37(60)26(48-40(63)32(44)23(7)54)16-24-10-12-25(55)13-11-24/h10-13,19-23,26-30,32-33,53-55H,8-9,14-18,44H2,1-7H3,(H2,43,56)(H,45,59)(H,46,62)(H,47,57)(H,48,63)(H,49,61)(H,50,58)(H,51,60)(H,65,66)/t21-,22-,23+,26-,27-,28-,29-,30-,32-,33-/m0/s1

InChI Key

UKSQKNGHLVXYRE-FYPZIEDISA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)N)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)O)N

Origin of Product

United States

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